1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can be determined using various experimental techniques .Scientific Research Applications
Corrosion Inhibition
Research shows that derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione (PPD), are effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives exhibit increased inhibition efficiency with higher concentrations and are characterized by chemisorption processes on steel surfaces (Zarrouk et al., 2015).
Organic Synthesis
1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been utilized in organic synthesis, notably in the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones. This process involves single-step reactions with satisfactory yields, indicating the compound's utility in the field of organic chemistry (Patel & Dholakiya, 2013).
Polymer Research
In polymer research, derivatives of this compound, like 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), have been used to create photoluminescent conjugated polymers. These polymers demonstrate strong photoluminescence and are potential candidates for electronic applications due to their good solubility and stability (Beyerlein & Tieke, 2000).
Medical Research
In medical research, derivatives of 1H-pyrrole-2,5-dione have been studied for their inhibitory activities on PGE(2) production in macrophage cells. This indicates potential therapeutic applications in inflammation and other related medical conditions (Moon et al., 2010).
Materials Science
This compound is also explored in materials science, particularly in the synthesis of photoluminescent and electrochromic materials. These materials exhibit unique optical and electronic properties, making them suitable for various applications like organic photovoltaics and electronic displays (Cao et al., 2006).
Photophysical Properties
Additionally, studies have focused on understanding the photophysical properties of derivatives of 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione. This research is crucial for the development of materials with specific optical characteristics, useful in fields like optoelectronics and photonics (Kirkus et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-propoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-9-17-11-5-3-10(4-6-11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHKYNXUCBNMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345523 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
89143-07-7 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.